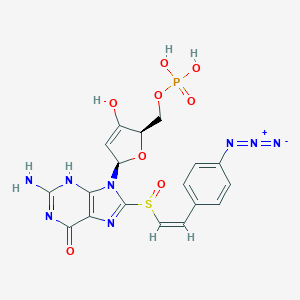
Apt-cgmp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apt-cgmp is a useful research compound. Its molecular formula is C18H17N8O8PS and its molecular weight is 536.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ion Channel Studies
Apt-cGMP is extensively used to study cyclic nucleotide-gated ion channels. Its application allows researchers to investigate the activation mechanisms of these channels under physiological conditions. For instance, studies have demonstrated that exposure to this compound leads to persistent currents in retinal rods, indicating its effectiveness in activating cGMP-dependent pathways without the need for external nucleotides .
Therapeutic Research
The compound's role as a ligand for epithelial sodium channels (ENaC) has been explored, revealing its potential in treating kidney dysfunctions related to salt reabsorption. Research indicates that this compound can eliminate sodium self-inhibition, thereby stimulating ENaC activity through novel signaling pathways . This opens avenues for developing therapeutic agents targeting renal diseases.
Biochemical Assays
This compound serves as a crucial reagent in biochemical assays aimed at understanding cGMP signaling pathways. Its use in photoaffinity labeling allows for the identification of cGMP-binding proteins and their interactions within cellular contexts . This application is significant for elucidating the molecular mechanisms underlying various physiological processes.
Table 1: Effects of this compound on Ion Channels
Case Study 1: Activation of Retinal Rod Channels
In a study by Huber et al., the use of this compound facilitated the investigation of cGMP-gated ion channels in retinal rods. The researchers demonstrated that UV exposure led to persistent activation of these channels, underscoring this compound's role as a powerful tool for studying sensory transduction mechanisms .
Case Study 2: Epithelial Sodium Channel Regulation
Research conducted by Wang et al. highlighted how this compound regulates ENaC activity. The study revealed that this compound could effectively stimulate sodium reabsorption under various experimental conditions, suggesting its potential therapeutic applications in managing electrolyte imbalances and kidney disorders .
Eigenschaften
CAS-Nummer |
149478-71-7 |
|---|---|
Molekularformel |
C18H17N8O8PS |
Molekulargewicht |
536.4 g/mol |
IUPAC-Name |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
InChI-Schlüssel |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















